N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Anti-tumor Activities
Research on novel isoxazole compounds, including derivatives similar to the specified chemical, has shown promising anti-tumor activities. The synthesis of these compounds involves nucleophilic substitution reactions, leading to structures characterized by NMR and MS techniques. Some synthesized compounds exhibited enhanced anti-tumor activities, underscoring the potential of these derivatives in cancer research (Qi Hao-fei, 2011).
Structure–Metabolism Relationships for Drug Optimization
The structural modification of isoxazolyl derivatives has been explored to optimize their metabolic stability while maintaining or enhancing their biological activity. This includes the identification and modification of metabolic sites to produce analogues with favorable pharmacokinetic properties. Such studies are crucial for developing compounds with potential therapeutic applications, demonstrating the importance of structure–metabolism relationships in drug design (W. Humphreys et al., 2003).
Antimicrobial Applications
Isoxazole-based heterocycles, derived from compounds structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of isoxazole derivatives as novel antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (E. Darwish et al., 2014).
Molecular Docking and Biological Screening
The utility of molecular docking in the development of isoxazolyl derivatives for biological applications has been demonstrated. By examining the interaction between these compounds and biological targets, researchers can identify promising candidates for further study. This approach facilitates the optimization of compounds for desired biological activities, including antimicrobial and anti-tumor effects (S. Z. Siddiqui et al., 2013).
Properties
IUPAC Name |
N-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-14(10(2)18-16-9)8-19-13-6-4-12(5-7-13)15-11(3)17/h4-7H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJAMSOMNXGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.